molecular formula C21H24FN3O3 B2616764 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251552-33-6

2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2616764
CAS No.: 1251552-33-6
M. Wt: 385.439
InChI Key: UTWVOUMQJDUPEZ-UHFFFAOYSA-N
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Description

2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves several steps:

    Formation of the indazole core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the tert-butyl and fluoro groups: The tert-butyl group can be introduced via alkylation reactions, while the fluoro group can be added through electrophilic fluorination.

    Attachment of the acetamide moiety: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    N-(3-methoxybenzyl) substitution: The final step involves the substitution of the acetamide nitrogen with the 3-methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen and the fluoro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide
  • 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the fluoro group enhances its reactivity and binding affinity. The methoxybenzyl group further modulates its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-21(2,3)25-20(27)17-11-15(22)8-9-18(17)24(25)13-19(26)23-12-14-6-5-7-16(10-14)28-4/h5-11H,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVOUMQJDUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(N1CC(=O)NCC3=CC(=CC=C3)OC)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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